

Addressing a Scientific Misnomer: The Case of MCI-225 and Dehydratase Function

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Compound of Interest

Compound Name: MCI-225 (dehydratase)

Cat. No.: B12362699 Get Quote

A thorough investigation into the scientific literature reveals that the compound MCI-225 is not a dehydratase enzyme, nor is there established evidence of its direct modulation of dehydratase activity. The term "MCI-225 dehydratase" appears to be a misnomer originating from a commercial product listing. This technical guide will first clarify the true identity and function of MCI-225, then provide an in-depth overview of a representative dehydratase enzyme to fulfill the user's interest in this class of enzymes, adhering to the requested format for researchers, scientists, and drug development professionals.

Part 1: Unraveling MCI-225 - Structure and True Pharmacological Role

MCI-225 is a psychoactive compound with a well-defined chemical structure and pharmacological profile. It is scientifically known as 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine[1][2].

Chemical Structure of MCI-225



Property	Value	Reference
Chemical Name	4-(2-fluorophenyl)-6-methyl-2- (1-piperazinyl)thieno[2,3- d]pyrimidine	[1][2]
Molecular Formula	C17H17FN4S	[1]
CAS Number	99487-25-9 (for free base)	[1]
SMILES	CC1=CC2=C(N=C(N=C2S1)N 3CCNCC3)C4=CC=CC=C4F	[2]

Established Mechanism of Action

Contrary to the "dehydratase" label, MCI-225's biological activity is centered on the central nervous system. It functions as a selective noradrenaline (norepinephrine) reuptake inhibitor and a serotonin 5-HT3 receptor antagonist[3]. This dual mechanism of action has been investigated for its potential antidepressant and anxiolytic effects. There is no peer-reviewed scientific literature that describes MCI-225 as having a dehydratase function or being an inhibitor of any known dehydratase enzyme.

The relationship between MCI-225's structure and its function lies in its ability to bind to the norepinephrine transporter (NET) and the 5-HT3 receptor, which is determined by its thienopyrimidine core, fluorophenyl group, and piperazinyl moiety.

Part 2: A Technical Guide to a Representative Dehydratase - Dihydroxyacid Dehydratase (DHAD)

To address the user's core interest in dehydratase enzymes, we will now focus on a well-characterized example: Dihydroxyacid dehydratase (DHAD). This enzyme is essential in the biosynthesis of branched-chain amino acids in plants, bacteria, and fungi.

Structure and Function of Dihydroxyacid Dehydratase

Dihydroxyacid dehydratase (EC 4.2.1.9) is an enzyme that catalyzes the dehydration of 2,3-dihydroxyisovalerate to α -ketoisovalerate. This reaction is a critical step in the metabolic pathway leading to the synthesis of valine and isoleucine.



A key feature of DHAD is the presence of an iron-sulfur ([Fe-S]) cluster at its active site, which is crucial for its catalytic activity. The nature of this cluster can vary between species. For instance, the DHAD from Escherichia coli contains an oxygen-sensitive [Fe4S4] cluster, while the spinach and Arabidopsis thaliana DHADs possess a more oxygen-resistant [Fe2S2] cluster.

Quantitative Data on DHAD Activity

Note: The following data is representative and compiled from typical enzyme characterization studies. Specific values can vary based on experimental conditions.

Parameter	Value (for a representative plant DHAD)
Optimal pH	7.5 - 8.5
Optimal Temperature	30 - 40 °C
Michaelis Constant (Km) for 2,3- dihydroxyisovalerate	0.1 - 0.5 mM
Turnover number (kcat)	5 - 20 s ⁻¹
Catalytic Efficiency (kcat/Km)	1 x 10 ⁴ - 2 x 10 ⁵ M ⁻¹ s ⁻¹

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant DHAD

- Gene Cloning: The gene encoding DHAD is amplified via PCR from cDNA and cloned into an expression vector (e.g., pET-28a) with a His-tag.
- Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated at 18°C for 16-20 hours.
- Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT), and lysed by sonication on ice.



- Purification: The lysate is cleared by centrifugation. The supernatant is loaded onto a Ni-NTA
 affinity column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole).
 The His-tagged DHAD is eluted with elution buffer (lysis buffer with 250 mM imidazole).
- Dialysis: The purified protein is dialyzed against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol).

Protocol 2: DHAD Enzyme Activity Assay

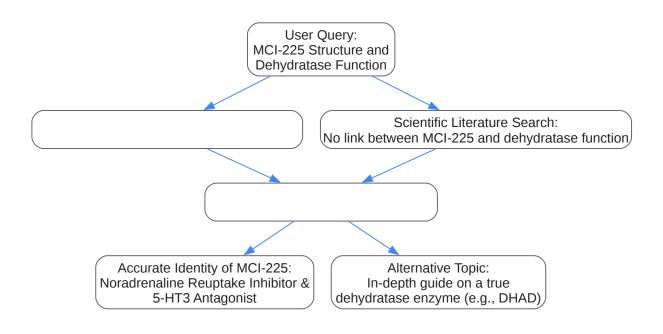
This assay measures the formation of the product, α -ketoisovalerate, which can be detected spectrophotometrically after derivatization.

- Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 5 mM
 MgCl₂, and 1 mM of the substrate (2,3-dihydroxyisovalerate).
- Enzyme Addition: The reaction is initiated by adding a known concentration of purified DHAD enzyme to the reaction mixture.
- Incubation: The reaction is incubated at 37°C for a set period (e.g., 10 minutes).
- Reaction Quenching: The reaction is stopped by adding 0.1% 2,4-dinitrophenylhydrazine
 (DNPH) in 2 M HCl. This reagent reacts with the keto-acid product to form a hydrazone.
- Color Development: After a 10-minute incubation at room temperature, 2.5 M NaOH is added to develop a colored product.
- Measurement: The absorbance of the resulting colored compound is measured at 550 nm.
 The concentration of the product is determined using a standard curve of α-ketoisovalerate.

Visualizations

Logical Relationship: From Misnomer to Clarification





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Caption: Logical workflow from the initial query to the clarification of the MCI-225 misnomer.

Experimental Workflow: DHAD Activity Assay

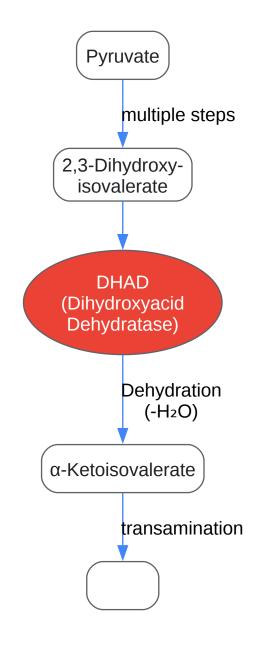


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Caption: Step-by-step workflow for the spectrophotometric assay of DHAD enzyme activity.

Signaling Pathway Context: Role of DHAD in Metabolism





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Caption: Simplified metabolic pathway showing the role of DHAD in valine biosynthesis.

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References



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